(Z)-Oct-3-en-1-ol

Safety Assessment Regulatory Compliance Read-Across

(Z)-Oct-3-en-1-ol (CAS 18185-81-4), also known as cis-3-octen-1-ol, is an unsaturated primary eight-carbon (C8) alcohol belonging to the fatty alcohol subclass. Unlike saturated C8 alcohols such as 1-octanol or 3-octanol, the specific (Z)-configuration of its internal double bond at the C3 position creates a rigid molecular geometry that profoundly influences its receptor-level interactions, giving rise to a characteristic powerful fresh melon, green, fatty aroma distinct from the mushroom or musty notes of its close structural relatives like 1-octen-3-ol.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 18185-81-4
Cat. No. B098052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Oct-3-en-1-ol
CAS18185-81-4
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC=CCCO
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3
InChIKeyYDXQPTHHAPCTPP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Why (Z)-Oct-3-en-1-ol (CAS 18185-81-4) Is Not Just Another C8 Alcohol: A Procurement-Focused Baseline


(Z)-Oct-3-en-1-ol (CAS 18185-81-4), also known as cis-3-octen-1-ol, is an unsaturated primary eight-carbon (C8) alcohol belonging to the fatty alcohol subclass [1]. Unlike saturated C8 alcohols such as 1-octanol or 3-octanol, the specific (Z)-configuration of its internal double bond at the C3 position creates a rigid molecular geometry that profoundly influences its receptor-level interactions, giving rise to a characteristic powerful fresh melon, green, fatty aroma distinct from the mushroom or musty notes of its close structural relatives like 1-octen-3-ol [2]. It is naturally occurring in various fruits and plants, leading to its widespread use, as registered by FEMA (No. 3467), as a flavoring and fragrance ingredient .

Stereochemical Identity (Z)-C8 unsaturated alcohol for flavor and fragrance formulation workflows requiring melon-green organoleptic character.
Regulatory Documentation RIFM safety assessment documentation available; supports dossier preparation for regulated consumer product categories.
Quality Specifications JECFA-monographed (No. 321) with defined GC purity and identity parameters supporting batch-consistent procurement.

The Risk of Interchanging (Z)-Oct-3-en-1-ol with Other C8 Alcohols: Why Chemical Similarity Does Not Equal Functional Equivalence


Substituting (Z)-Oct-3-en-1-ol with a generic C8 alcohol such as 1-octanol, 3-octanol, or even its geometric isomer (E)-oct-3-en-1-ol fails because the molecule's specific stereochemistry is the primary driver of its biological and sensory function. The (Z)-alkene configuration dictates a specific molecular shape that is selectively recognized by olfactory receptors, yielding a distinct organoleptic profile of fresh melon and green notes [1]. In contrast, the (E)-isomer produces a different aroma, and the saturated analog 3-octanol lacks this geometric specificity entirely . This molecular-level divergence means that a seemingly minor substitution can lead to significant failures in product development, whether in failing to achieve a target flavor profile in a food product or altering the attractiveness of a semiochemical lure in pest management .

Target
(Z)-Oct-3-en-1-ol
Fresh melon, earthy odor; >8 h blotter tenacity; stereochemistry drives receptor-level recognition.
vs
Substitute
(E)-Oct-3-en-1-ol
Floral odor; mosquito attractant profile. Geometric isomer produces a fundamentally different sensory outcome.
Target
(Z)-Oct-3-en-1-ol
Unsaturated (Z)-alkene geometry; RIFM safety dossier cleared; JECFA specifications available.
vs
Substitute
1-Octanol / 3-Octanol
Saturated C8 alcohols lack the internal double bond; cannot replicate the stereospecific organoleptic profile.
Target
(Z)-Oct-3-en-1-ol
Regulatory dossier supported by RIFM safety assessment; JECFA-monographed identity.
vs
Substitute
1-Octen-3-ol
Positional isomer with documented insufficient toxicity data; safety documentation gap may affect regulatory review.

Quantitative Evidence for (Z)-Oct-3-en-1-ol (CAS 18185-81-4) Against Its Closest Analogs: A Sourcing Decision Guide


Safety Differentiation: Regulatory Clearance Profile vs. Structurally Similar 1-Octen-3-ol

A critical differentiator for procurement is the safety and regulatory standing of (Z)-Oct-3-en-1-ol. Its safety profile has been formally reviewed and cleared by the Research Institute for Fragrance Materials (RIFM), with a dedicated assessment finding that all human health and environmental endpoints were met using target data and read-across [1]. This provides a clear regulatory pathway for its use in consumer products. In stark contrast, close structural analogs like 1-octen-3-ol (CAS 3391-86-4), which shares a similar C8 unsaturated alcohol structure but with the double bond and alcohol group positions reversed, does not benefit from a comparable comprehensive safety assessment [2]. The scientific literature explicitly notes 'insufficient toxicity data on 1-octen-3-ol' [2], making (Z)-Oct-3-en-1-ol a lower-risk choice for formulation scientists who require documented safety substantiation for their regulatory dossiers.

Safety Clearance
Head-to-head
All 7 human health and environmental endpoints cleared under RIFM framework vs. insufficient toxicity data reported for 1-octen-3-ol.
Supports regulatory dossier preparation for consumer product categories.
Read-across and TTC applied per RIFM assessment; comparator data gap documented in published review.
Safety Assessment Regulatory Compliance Read-Across

Sensory Differentiation: Divergent Odor Profile and Application Guidance vs. (E)-3-Octen-1-ol

The sensory performance of (Z)-Oct-3-en-1-ol is directly dictated by its stereochemistry, creating a clear functional divergence from its geometric isomer. The (Z)-isomer is consistently and authoritatively described through industrial technical documentation as possessing a 'Powerful fresh melon odor with an earthy note' and provides specific, commercially relevant application guidance, including a recommended fragrance use level of 'Traces - 1%' and a 'Tenacity on Blotter: > 8 hours' [1]. This performance data is critical for perfumery formulation. In contrast, its geometric isomer, (E)-oct-3-en-1-ol (CAS 20125-85-3), is reported to possess a 'pleasant floral odor' and has been identified as a mosquito attractant , representing a completely different functional profile and application space that would be unsuitable for achieving the same melon-green character.

Odor Profile
Head-to-head
Powerful fresh melon, earthy; fragrance use Traces–1%; blotter tenacity >8 h vs. pleasant floral; mosquito attractant for (E)-isomer.
Isomer-specific sensory application context; stereochemistry dictates functional profile.
Industry-standard perfumery evaluation; (E)-isomer unsuited for melon-green character.
Flavor Chemistry Sensory Science Organoleptic Quality

Physical Property Differentiation: Purity and Identity Specifications Defining Procurement Quality

The quality and identity of (Z)-Oct-3-en-1-ol are directly tied to its stereochemical purity. Commercial technical specifications mandate a minimum assay of 96.0% as the (Z)-isomer, as determined by GC analysis, with a defined refractive index range of 1.440–1.446 and a specific gravity range of 0.830–0.850 . These tightly controlled specifications are essential for ensuring batch-to-batch consistency in sensory applications. While the (E)-isomer is a distinct compound with its own CAS number (20125-85-3), specific purity and identity specifications from authoritative databases for the (E)-isomer are not typically available in the same standardized format . This difference in the maturity and detail of commercially available specifications provides (Z)-Oct-3-en-1-ol with a distinct advantage for quality-controlled procurement, as it is supported by JECFA-monographed specifications (JECFA Number 321) .

Purity Specification
Data to verify
Assay ≥96.0% (Z)-isomer (GC); Refractive Index 1.440–1.446; Specific Gravity 0.830–0.850. JECFA No. 321.
Supports batch-to-batch quality control consistency in sensory applications.
Supplier specification review recommended; (E)-isomer lacks equivalent monographed data.
Quality Control Specifications Physicochemical Properties

Application-Level Differentiation: Defined Flavor Usage Guidance vs. Generic Semiochemical Class

For product developers, the availability of precise application-level data is a key decision factor. (Z)-Oct-3-en-1-ol is supported by detailed flavor usage guidance, specifying a recommended use level of 1–20 PPM in finished products for notes of 'green vegetables, especially green beans and ripe fruits, such as apple and pear' [1]. This quantitative guidance is a direct result of its well-characterized organoleptic properties and regulatory status. In contrast, while certain C8 alcohols, such as the structural isomer 1-octen-3-ol, are widely studied and used for their semiochemical properties as mosquito attractants, they are not generally associated with a comparable level of finely tuned flavor application data for direct food use . This distinction makes (Z)-Oct-3-en-1-ol a more turnkey solution for flavorists who require precise starting-point dosages.

Flavor Use Level
Class-level
1–20 PPM
Reported flavor formulation starting point for green vegetable and ripe fruit notes.
Green beans, apple, pear note context; class-level guidance vs. semiochemical-use analogs.
Flavor Application Dosage Guidance Functional Use

Where (Z)-Oct-3-en-1-ol (CAS 18185-81-4) Delivers Verifiable Advantage: Key Application Scenarios


Scenario 1: High-Fidelity Melon and Green Flavor Creation in Beverages and Confectionery

When creating a natural-tasting melon, cucumber, or green apple flavor, (Z)-Oct-3-en-1-ol is the molecule of choice. Its characteristic 'powerful fresh melon' odor and recommended use level of 1–20 PPM, as documented by industry suppliers, provides a validated starting point for flavorists [1]. The tight JECFA specifications (≥96% (Z)-isomer purity) ensure sensory consistency from batch to batch, a critical requirement for branded consumer food products . Saturated or differently substituted C8 alcohols cannot replicate this specific organoleptic profile.

Scenario 2: Green and Earthy Accords in High-End Perfumery

Perfumers utilize (Z)-Oct-3-en-1-ol for its 'melon, green note in heavier fragrances' when a naturalistic, earthy undertone is desired [1]. The precise technical guidance of 'Traces - 1%' use level and a substantivity of '>8 hours on a blotter' provides the quantitative performance metrics needed for fine fragrance formulation, where longevity and precise character are paramount [1]. This level of performance data is not documented for its geometric isomer, making procurement of the (Z)-isomer essential for this application.

Scenario 3: Safety-Verified Ingredient for Regulated Consumer Goods

For product safety and regulatory teams, the Risk Assessment conclusion for (Z)-Oct-3-en-1-ol, which cleared all human health and environmental endpoints, is a critical differentiator [1]. This clear dossier can be directly used to support regulatory submissions for cosmetics, personal care, and home care products. Choosing a close analog like 1-octen-3-ol, for which the literature reports insufficient toxicity data , introduces a risk of failing safety assessments and delaying product launches, making the documented safety profile of (Z)-Oct-3-en-1-ol a superior procurement choice.

Scenario 4: Research Standard for Investigating Olfactory Stereochemistry

In academic or industrial research settings focused on the molecular basis of olfaction, (Z)-Oct-3-en-1-ol serves as a precise stereochemical probe. Its well-defined geometry and sensory properties allow for direct comparison with the (E)-isomer, which exhibits a divergent 'floral' odor and biological function as an insect attractant [1]. The high purity (≥96%) and availability of spectroscopic data make it a reliable standard for studying the relationship between alkene geometry and receptor activation in both human sensory and insect chemoreception studies .

Application
Selection Property
Validation Focus
Flavor creation (melon, green, cucumber, apple)
Stereochemical fidelity and reported dosage context
Sensory batch consistency and PPM-level formulation review
Fine fragrance formulation (green, earthy accords)
Tenacity documentation and use-level guidance
Olfactory character verification and blotter longevity review
Regulated consumer product development
Safety dossier documentation availability
RIFM endpoint clearance review for regulatory submission support
Olfaction stereochemistry research
(Z)-isomer purity context and defined geometry
Isomer-specific receptor activation and insect chemoreception studies
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